N1-(2-fluorophenyl)-N2-isopropyloxalamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-fluorophenyl)-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c1-7(2)13-10(15)11(16)14-9-6-4-3-5-8(9)12/h3-7H,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSRAGKYTMRIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathway Analysis for N1 2 Fluorophenyl N2 Isopropyloxalamide
Established Synthetic Routes for Oxalamide Derivatives
The formation of the oxalamide backbone is traditionally achieved through several reliable methods that have been refined over time. These methods primarily involve the reaction of an oxalic acid derivative with appropriate amines.
Amidation Reactions Employing Oxalyl Chloride and Related Precursors
The most conventional and widely employed method for synthesizing oxalamides is the reaction of amines with oxalyl chloride. nih.gov This approach is favored for its high reactivity, often leading to high yields of the desired product. The synthesis of an unsymmetrical oxalamide like N1-(2-fluorophenyl)-N2-isopropyloxalamide using this method necessitates a stepwise addition of the corresponding amines, 2-fluoroaniline and isopropylamine, to control the reaction and avoid the formation of symmetrical side products.
The reaction typically proceeds by first reacting oxalyl chloride with one of the amines, for instance, 2-fluoroaniline, at low temperatures to form the mono-amido acyl chloride intermediate, N-(2-fluorophenyl)oxamoyl chloride. This intermediate is then reacted with the second amine, isopropylamine, to yield the final unsymmetrical oxalamide. The use of a base, such as triethylamine or pyridine, is common to neutralize the hydrochloric acid byproduct generated during the reaction. researchgate.net
Table 1: Key Reagents in Oxalyl Chloride-Based Synthesis
| Reagent | Role | Typical Reaction Conditions |
| Oxalyl Chloride | Oxalyl backbone precursor | Reacted sequentially with amines |
| 2-Fluoroaniline | Primary amine | Forms the first amide bond |
| Isopropylamine | Secondary amine | Forms the second amide bond |
| Triethylamine | Base | HCl scavenger |
| Dichloromethane | Solvent | Inert reaction medium |
Condensation Reactions with Oxalic Acid Derivatives
An alternative to the highly reactive oxalyl chloride is the use of other oxalic acid derivatives, such as oxalic acid itself or its esters (e.g., diethyl oxalate), in condensation reactions with amines. These reactions are generally less vigorous than those with oxalyl chloride and may require catalysts and/or elevated temperatures to proceed efficiently.
When using oxalic acid, a coupling agent is typically necessary to activate the carboxylic acid groups for amidation. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed. The stepwise reaction with 2-fluoroaniline and isopropylamine remains a key strategy for achieving the unsymmetrical product.
Aminolysis of oxalate esters also provides a pathway to oxalamides. nih.gov This reaction involves the nucleophilic attack of the amines on the ester carbonyl carbons, leading to the displacement of the alcohol moiety. The lower reactivity of esters compared to acid chlorides often requires higher temperatures and longer reaction times.
Novel Approaches in Oxalamide Synthesis (e.g., C-C and C-N Bond Formations)
Recent advancements in synthetic chemistry have led to the development of novel methods for oxalamide synthesis that offer advantages in terms of atom economy and sustainability. One such innovative approach is the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines, catalyzed by ruthenium pincer complexes. nih.govresearchgate.net This method generates the oxalamide structure through a series of oxidation and C-N bond formation steps, with hydrogen gas as the only byproduct. nih.gov While this has been demonstrated for symmetrical oxalamides, adapting it for unsymmetrical compounds like this compound would require careful control over the reaction conditions and stoichiometry of the amine reactants.
Other modern strategies focus on direct C-N bond formation reactions, which are fundamental in organic synthesis. acs.org Catalytic systems, often involving transition metals, can facilitate the coupling of amine nucleophiles with suitable two-carbon synthons. Research in this area continues to provide more efficient and environmentally benign alternatives to traditional methods. For instance, an efficient method for the synthesis of unsymmetrical oxalamides has been developed using bromodifluoroacetamide and tertiary amines under mild reaction conditions. researchgate.net
Optimization Strategies for this compound Synthesis
To maximize the yield and purity of this compound, careful optimization of the chosen synthetic route is essential. This involves understanding the reaction mechanism and the influence of various experimental parameters.
Mechanistic Considerations for Reaction Efficiency and Selectivity
In the context of the oxalyl chloride route, the mechanism involves nucleophilic acyl substitution at both carbonyl carbons. The high reactivity of oxalyl chloride allows the first amidation with 2-fluoroaniline to proceed rapidly. The selectivity for the unsymmetrical product is governed by the controlled, stepwise addition of the amines. The formation of the mono-amido intermediate is crucial, and its subsequent reaction with isopropylamine completes the synthesis. The prevention of symmetrical byproducts, N,N'-bis(2-fluorophenyl)oxalamide and N,N'-diisopropyloxalamide, is the primary challenge. This is typically achieved by using one amine as the limiting reagent in the first step and then adding the second amine.
For the acceptorless dehydrogenative coupling, the proposed mechanism involves the ruthenium catalyst facilitating the oxidation of ethylene glycol to a glyoxal-like intermediate, which then reacts with the amines. researchgate.netrsc.org The efficiency and selectivity of this process are highly dependent on the catalyst's ability to control the sequential C-N bond formations.
Influence of Reaction Conditions (Solvent Systems, Temperature, Catalysis) on Yield and Purity
The choice of reaction conditions plays a pivotal role in the successful synthesis of this compound.
Solvent Systems: The solvent must be inert to the reactants and intermediates. For the oxalyl chloride method, anhydrous aprotic solvents like dichloromethane, tetrahydrofuran (THF), or diethyl ether are commonly used to prevent hydrolysis of the acid chloride. The polarity of the solvent can also influence reaction rates.
Temperature: Low temperatures (e.g., 0 °C to room temperature) are generally preferred for the initial stages of the reaction with oxalyl chloride to control its high reactivity and minimize side reactions. Subsequent steps may be performed at room temperature or with gentle heating to ensure complete reaction. For condensation reactions and catalytic routes, the temperature may need to be significantly higher to achieve a reasonable reaction rate.
Catalysis: In condensation reactions with oxalic acid, the choice and amount of coupling agent are critical. For novel catalytic methods, the selection of the catalyst and its loading are paramount. For example, in the dehydrogenative coupling of ethylene glycol, the specific structure of the ruthenium pincer catalyst determines the reaction's efficiency. researchgate.net
Table 2: Impact of Reaction Parameters on Synthesis
| Parameter | Influence on Yield and Purity | Considerations for this compound |
| Solvent | Affects solubility of reactants and intermediates, and can influence reaction rates. | Anhydrous, aprotic solvents are crucial for oxalyl chloride-based routes. |
| Temperature | Controls reaction rate and selectivity. Lower temperatures can minimize side reactions with highly reactive precursors. | Stepwise temperature control is important for the sequential amidation of oxalyl chloride. |
| Catalyst | Essential for activating less reactive precursors and enabling novel reaction pathways. | The choice of coupling agent or transition metal catalyst is key for alternative synthetic routes. |
| Stoichiometry | Crucial for controlling the formation of the unsymmetrical product and minimizing symmetrical byproducts. | Precise control of the molar ratios of 2-fluoroaniline and isopropylamine is necessary. |
By carefully considering these synthetic methodologies and optimization strategies, a robust and efficient process for the production of this compound can be developed.
Green Chemistry Principles in Oxalamide Synthesis
The synthesis of oxalamides, including this compound, is increasingly being evaluated through the lens of green chemistry. The core objective is to develop synthetic routes that are more environmentally benign, efficient, and safer. Key principles of green chemistry are particularly relevant to oxalamide synthesis, focusing on maximizing atom economy, utilizing safer solvents and reagents, and minimizing waste generation.
Traditional methods for synthesizing oxalamides often involve the use of hazardous reagents like oxalyl chloride, which is derived from oxalic acid and a chlorinating agent such as thionyl chloride. These methods can generate significant stoichiometric waste and involve toxic intermediates. In contrast, greener approaches aim to circumvent these issues. One such advanced method is the acceptorless dehydrogenative coupling of ethylene glycol with amines, catalyzed by a ruthenium pincer complex. This process is highly atom-economic as it generates dihydrogen (H₂) as the only byproduct.
The application of green chemistry principles extends to the choice of solvents and catalysts. The ideal is to use renewable starting materials and catalysts that are efficient and can be easily recovered and reused. For instance, enzyme-catalyzed reactions represent a highly effective green catalyst approach, offering high selectivity under mild reaction conditions. The selection of solvents is also critical, with a push to replace hazardous solvents like dimethylformamide (DMF) with greener alternatives such as ethyl acetate or even supercritical fluids like carbon dioxide, which can significantly reduce the environmental impact and process mass intensity (PMI) of the synthesis. The principles of preventing waste, designing safer chemicals, and using catalysis over stoichiometric reagents are central to creating more sustainable synthetic pathways for oxalamides. ualberta.ca
Purification and Isolation Techniques for this compound
Following synthesis, the crude product of this compound must undergo purification to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the physical properties of the compound and the nature of the impurities. For solid organic compounds like oxalamides, chromatographic and crystallization-based techniques are most common.
Chromatographic Methodologies (e.g., Column Chromatography, HPLC)
Chromatography is a powerful technique for separating and purifying components of a mixture. For this compound, both column chromatography and High-Performance Liquid Chromatography (HPLC) are applicable methodologies.
Column Chromatography: This is a widely used preparative technique to purify solid organic compounds. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica gel for moderately polar compounds like amides. A solvent or a mixture of solvents (the mobile phase or eluent) is then passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase; less polar compounds typically elute faster than more polar ones. For amide purification, a common issue can be product loss on the silica gel stationary phase. researchgate.net A solvent system, such as a mixture of hexane and ethyl acetate, would be optimized to achieve a good separation between the target oxalamide and any impurities. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is an advanced form of column chromatography that uses high pressure to force the solvent through a column with smaller particle sizes, leading to higher resolution and faster separation times. Reversed-phase HPLC (RP-HPLC) is the standard method for purifying peptides and many small molecules. researchgate.net In this technique, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). researchgate.net this compound, being a moderately polar compound, would be retained on the column and then eluted by gradually increasing the proportion of the organic solvent in the mobile phase. researchgate.net Ion-exclusion chromatography (IEC) has also been shown to be effective for separating related compounds like oxalic acid, oxamic acid, and oxamide, which could be potential impurities. scispace.commt.com
| Feature | Column Chromatography | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Principle | Separation based on differential adsorption of components to a solid stationary phase as a liquid mobile phase passes through it under gravity. | Separation based on the same principle but using high pressure to force the mobile phase through a column with smaller particles for higher resolution. researchgate.net |
| Scale | Easily scalable from milligrams to kilograms, suitable for bulk purification. | Typically used for analytical to preparative scale (milligrams to grams), though industrial-scale systems exist. |
| Stationary Phase | Commonly silica gel or alumina with larger particle sizes. | Typically silica-based particles with smaller, more uniform sizes (e.g., C18, C8 for reversed-phase). researchgate.net |
| Resolution | Lower resolution compared to HPLC. | High resolution, allowing for separation of closely related compounds. |
| Speed | Slower, can take hours to complete. | Faster, with typical run times in minutes. |
| Cost | Relatively low cost for setup and consumables (solvents, silica). | Higher initial instrument cost and more expensive columns and high-purity solvents. |
Recrystallization and Precipitation Techniques
Recrystallization is the most important and commonly employed method for purifying nonvolatile, solid organic compounds. scispace.compitt.edu The technique relies on the principle that the solubility of most solids in a solvent increases with temperature. libretexts.org
Recrystallization Process: The general procedure involves dissolving the impure this compound in a minimum amount of a suitable hot solvent to create a saturated solution. researchgate.netlibretexts.org Any insoluble impurities can be removed at this stage by hot filtration. The hot, saturated solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the oxalamide decreases, and the solution becomes supersaturated, leading to the formation of pure crystals. libretexts.org The growing crystal lattice selectively incorporates molecules of the target compound, excluding impurities which remain dissolved in the surrounding solvent (mother liquor). pitt.edu Once crystallization is complete, the pure crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried. researchgate.nettifr.res.in
Solvent Selection: The success of recrystallization is highly dependent on the choice of solvent. libretexts.org An ideal solvent should:
Dissolve the compound well at high temperatures but poorly at low temperatures. libretexts.org
Either dissolve impurities very well (so they stay in the mother liquor) or not at all (so they can be filtered off hot). pitt.edu
Be chemically inert towards the compound. pitt.edu
Have a relatively low boiling point for easy removal during drying.
For amides, polar solvents like ethanol, acetone, or acetonitrile are often good candidates for recrystallization. researchgate.net If a single suitable solvent cannot be found, a two-solvent (or mixed-solvent) system can be used. libretexts.org This involves a "soluble solvent" in which the compound is highly soluble and an "insoluble solvent" (or "antisolvent") in which it is not, with the two solvents being miscible. libretexts.org
Precipitation: While related, precipitation is generally a faster and less selective process than recrystallization. It is often induced by rapidly changing the solution conditions, for instance, by quickly adding an antisolvent. researchgate.net This rapid "crashing out" of the solid can trap impurities within the solid matrix, resulting in lower purity compared to the slow, controlled crystal growth of recrystallization. libretexts.org In some modern synthetic methods, conditions are designed where the desired amide product precipitates directly from the reaction mixture in high purity, avoiding the need for further purification. acs.org
| Solvent | Boiling Point (°C) | Polarity | Comments for Recrystallization |
|---|---|---|---|
| Ethanol | 78.4 | Polar | A very common and effective solvent for a wide range of organic compounds, including amides. researchgate.net |
| Acetone | 56 | Polar Aprotic | Good solvent for many organic compounds; its low boiling point makes it easy to remove. researchgate.net |
| Acetonitrile | 81.6 | Polar Aprotic | Often gives very good results for amide recrystallization. researchgate.net |
| Ethyl Acetate | 77.1 | Medium Polarity | A good general-purpose solvent, often used in combination with nonpolar solvents like hexane. |
| Toluene | 110.6 | Nonpolar | Useful for less polar compounds or when a higher boiling point is needed. |
| Hexane | 69 | Nonpolar | Often used as the "insoluble solvent" or antisolvent in a two-solvent system with a more polar solvent like ethyl acetate or acetone. |
| Water | 100 | Very Polar | Suitable for polar organic compounds that have limited solubility in hot water. |
Advanced Spectroscopic and Diffraction Characterization Methodologies for N1 2 Fluorophenyl N2 Isopropyloxalamide
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Techniques for Probing Proton Environments
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments, their relative quantities (integration), and their connectivity to neighboring protons (spin-spin coupling). For N1-(2-fluorophenyl)-N2-isopropyloxalamide, a ¹H NMR spectrum would be expected to display several key signals corresponding to the aromatic, amide, and isopropyl moieties.
The protons on the 2-fluorophenyl ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the presence of the fluorine atom and the amide substituent, these four protons would present as a complex multiplet pattern resulting from both proton-proton (³JHH) and proton-fluorine (JHF) coupling. The two amide N-H protons would likely appear as distinct signals, potentially as doublets if coupled to the adjacent isopropyl CH group, in a downfield region (δ 8.0-9.5 ppm), with their exact chemical shift influenced by solvent and hydrogen bonding.
The isopropyl group would exhibit two characteristic signals: a septet (or multiplet) for the single methine (CH) proton, shifted downfield due to the adjacent nitrogen, and a doublet for the six equivalent methyl (CH₃) protons, resulting from coupling to the methine proton.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 - 9.5 | Doublet | 1H | NH -isopropyl |
| ~ 8.2 - 8.8 | Singlet/Broad | 1H | NH -aryl |
| ~ 7.0 - 8.2 | Multiplet | 4H | Aromatic H |
| ~ 4.1 - 4.3 | Multiplet (Septet) | 1H | Isopropyl CH |
| ~ 1.2 - 1.4 | Doublet | 6H | Isopropyl CH ₃ |
Note: This table represents predicted values based on chemical structure and established NMR principles. Actual experimental values may vary.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy is used to map the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, providing a count of the non-equivalent carbons. The spectrum of this compound is predicted to show eleven distinct signals.
The two carbonyl carbons (C=O) of the oxalamide core would be the most downfield signals, typically appearing in the δ 158-165 ppm range. The carbons of the 2-fluorophenyl ring would produce six signals in the aromatic region (δ 110-160 ppm). The carbon directly bonded to fluorine (C-F) would exhibit a large coupling constant (¹JCF), appearing as a doublet, a key feature for its assignment. The remaining aromatic carbons would also show smaller C-F couplings. The isopropyl group would show two signals: one for the methine carbon (CH) and one for the two equivalent methyl carbons (CH₃), both in the upfield, aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 158 - 165 | Amide C =O |
| ~ 150 - 160 (doublet, ¹JCF) | Aromatic C -F |
| ~ 115 - 140 | Aromatic C -H & C -N |
| ~ 41 - 45 | Isopropyl C H |
| ~ 21 - 24 | Isopropyl C H₃ |
Note: This table represents predicted values. The exact chemical shifts and splittings due to C-F coupling would require experimental verification.
Two-Dimensional NMR Spectroscopies (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for unambiguously assembling the molecular structure by revealing through-bond correlations. iastate.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, a key COSY correlation, or cross-peak, would be observed between the isopropyl CH septet and the CH₃ doublet, confirming the isopropyl fragment. Correlations between the aromatic protons would also help delineate the substitution pattern on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to. iastate.edu It would be used to definitively assign each proton signal to its corresponding carbon signal. For example, the signal for the isopropyl CH proton at ~4.2 ppm would show a cross-peak to the carbon signal at ~43 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds). HMBC is crucial for connecting the different fragments of the molecule. Key correlations would be expected from the NH protons to the adjacent carbonyl carbons, and from the aromatic protons to carbons within the phenyl ring and to the carbonyl carbon, thus confirming the connectivity of the entire oxalamide structure.
Vibrational Spectroscopy Methodologies for Functional Group Analysis
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy for Identifying Key Amide and Aromatic Vibrations
FTIR spectroscopy is highly effective for identifying the key functional groups in this compound. The spectrum would be dominated by strong absorptions characteristic of the amide linkages.
Key expected vibrational bands include:
N-H Stretching: Two distinct bands would be anticipated in the 3200-3400 cm⁻¹ region, corresponding to the two different amide N-H groups. Their position and sharpness can indicate the extent of hydrogen bonding.
C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group would be observed just below 3000 cm⁻¹.
Amide I (C=O Stretching): Strong, sharp absorption bands between 1640-1680 cm⁻¹ are characteristic of the carbonyl stretch in secondary amides. researchgate.net The presence of two such bands would confirm the oxalamide core.
Amide II (N-H Bending): A strong band around 1520-1560 cm⁻¹ resulting from a combination of N-H bending and C-N stretching is a hallmark of secondary amides. researchgate.net
Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region would confirm the presence of the phenyl ring.
C-F Stretching: A strong band in the 1100-1250 cm⁻¹ region would be indicative of the carbon-fluorine bond.
Table 3: Predicted FTIR Absorption Bands for this compound
| Predicted Frequency (cm⁻¹) | Intensity | Vibration Type |
| 3200 - 3400 | Medium-Strong | N-H Stretch |
| 3000 - 3100 | Medium-Weak | Aromatic C-H Stretch |
| 2850 - 2980 | Medium-Weak | Aliphatic C-H Stretch |
| 1640 - 1680 | Strong | Amide I (C=O Stretch) |
| 1520 - 1560 | Strong | Amide II (N-H Bend) |
| 1450 - 1600 | Medium | Aromatic C=C Stretch |
| 1100 - 1250 | Strong | C-F Stretch |
Note: This table represents predicted characteristic absorption frequencies.
Raman Spectroscopy Applications in Oxalamide Characterization
Raman spectroscopy serves as a valuable complementary technique to FTIR. While FTIR is sensitive to polar functional groups with strong dipole moment changes (like C=O), Raman is more sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone of the oxalamide. The symmetric C=C stretching vibrations of the phenyl ring, which may be weak in the FTIR spectrum, would likely produce strong signals in the Raman spectrum. The C-N and C-C stretches within the core structure would also be observable, providing a more complete vibrational profile of the molecule.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide significant structural information through the analysis of fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M+) and a cascade of characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule, revealing its fragmentation pathways which are crucial for structural elucidation. researchgate.netmdpi.com
For this compound, the fragmentation in EI-MS would be expected to occur at the weaker bonds, primarily the amide linkages and the bonds adjacent to the carbonyl groups. Key fragmentation pathways often involve α-cleavage (cleavage of the bond adjacent to a functional group) and β-cleavage. mdpi.com The fragmentation of the oxalamide core and the scission of the isopropyl and fluorophenyl groups would lead to a series of diagnostic fragment ions. The analysis of these fragments allows for the piecemeal reconstruction of the molecule's structure. mdpi.comresearchgate.net For instance, the loss of the isopropyl group or the fluorophenyl group would result in prominent peaks in the mass spectrum, helping to confirm the presence of these substituents.
Table 1: Hypothetical EI-MS Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
|---|---|
| 238 | [M]+ (Molecular Ion) |
| 195 | [M - C3H7]+ (Loss of isopropyl group) |
| 143 | [M - C6H4F]+ (Loss of fluorophenyl group) |
| 120 | [C6H4FNCO]+ |
| 95 | [C6H4F]+ |
This table is illustrative and represents potential fragmentation patterns based on the structure.
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy. This precision allows for the determination of the elemental composition of the molecule and its fragments. nih.gov Unlike nominal mass spectrometry which provides integer masses, HRMS can distinguish between ions with the same nominal mass but different elemental formulas (isobars). This is a critical step in confirming the molecular formula of a newly synthesized compound. nih.gov
For this compound (C11H13FN2O2), HRMS would provide an exact mass measurement that can be compared to the theoretical calculated mass. This comparison, typically within a few parts per million (ppm), provides unambiguous confirmation of the molecular formula, which is essential for the definitive identification of the compound.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C11H13FN2O2 |
| Theoretical Exact Mass | 238.0961 u |
| Measured Exact Mass | 238.0965 u (Hypothetical) |
Single Crystal X-ray Diffraction (XRD) for Absolute Structure Determination
Single Crystal X-ray Diffraction (XRD) is the most powerful method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the precise location of each atom in the molecule and the unit cell. nih.gov
The process of single-crystal XRD involves growing a suitable crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. researchgate.net The collected data is then processed to solve the crystal structure, which reveals bond lengths, bond angles, and torsion angles, providing a complete and unambiguous picture of the molecule's conformation in the solid state. mdpi.com This technique is crucial for confirming the connectivity of atoms and establishing the stereochemistry of the molecule. For this compound, XRD would confirm the planar nature of the oxalamide bridge and the relative orientations of the fluorophenyl and isopropyl substituents. soton.ac.uk
The data from single-crystal XRD also provides invaluable information about the packing of molecules in the crystal lattice. mdpi.com This includes the identification and characterization of intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.govmdpi.com Oxalamide derivatives are known to be excellent hydrogen bond donors and acceptors, leading to the formation of well-defined hydrogen bonding networks that dictate the crystal packing. soton.ac.uk
Table 3: Crystallographic Data for a Hypothetical Crystal of this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic (Hypothetical) |
| Space Group | P21/c (Hypothetical) |
| a (Å) | 10.123 (Hypothetical) |
| b (Å) | 8.456 (Hypothetical) |
| c (Å) | 14.789 (Hypothetical) |
| β (°) | 95.67 (Hypothetical) |
| Volume (ų) | 1259.1 (Hypothetical) |
| Z (molecules per unit cell) | 4 (Hypothetical) |
| Hydrogen Bond (D-H···A) | N-H···O=C (Hypothetical) |
| H···A distance (Å) | 1.95 (Hypothetical) |
| D···A distance (Å) | 2.98 (Hypothetical) |
This table is illustrative and represents potential crystallographic data.
Computational and Theoretical Investigations of N1 2 Fluorophenyl N2 Isopropyloxalamide
Density Functional Theory (DFT) Studies for Geometric and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the geometric and electronic properties of molecules.
Molecular Geometry Optimization and Conformational Analysis
A crucial first step in the computational analysis of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. For a flexible molecule like N1-(2-fluorophenyl)-N2-isopropyloxalamide, which possesses several rotatable bonds, a conformational analysis would be performed. This involves systematically rotating these bonds to identify all possible low-energy conformations (conformers) and determining their relative stabilities. This analysis would provide insights into the preferred shape of the molecule under different conditions.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Insights
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps help in predicting how a molecule will interact with other charged or polar species. For this compound, an MEP map would highlight the likely sites for nucleophilic and electrophilic attack, providing crucial information about its potential intermolecular interactions.
Vibrational Frequency Calculations and Comparison with Experimental Spectra
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and twisting of chemical bonds. For this compound, these calculations would be instrumental in confirming its structure by comparing the computed spectrum with experimentally obtained data.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, intermolecular interactions, and the influence of the surrounding environment, such as a solvent. For this compound, an MD simulation could reveal how its conformation changes in an aqueous or other solvent environment, providing insights into its solubility and how it interacts with other molecules in a biological or chemical system.
Advanced Computational Methodologies and Hybrid QM/MM Approaches:For large systems, such as a molecule interacting with a biological macromolecule, hybrid QM/MM methods are often employed. These approaches treat the most critical part of the system with high-level quantum mechanics while the surrounding environment is treated with more computationally efficient molecular mechanics methods.
Unfortunately, without any published research specifically on this compound, any discussion on these topics would be purely speculative and would not meet the standards of a scientifically accurate article. The absence of such data highlights a gap in the current scientific literature and suggests that the computational and theoretical properties of this particular compound have not yet been a subject of academic or industrial research.
Lack of Publicly Available Research on the
A comprehensive search of publicly accessible scientific literature and research databases has revealed a significant gap in the availability of computational and theoretical studies, specifically those employing Quantum Mechanics/Molecular Mechanics (QM/MM) methods, for the chemical compound this compound.
Despite a thorough investigation for scholarly articles and papers detailing the application of QM/MM for complex system modeling of this compound, no specific research findings, data tables, or detailed analyses were found. The scientific community has not, to date, published studies focusing on the computational chemistry of this particular molecule.
Therefore, it is not possible to provide a detailed and accurate article on the "" with a focus on "Application of QM/MM for Complex System Modeling" as requested. The generation of such an article would necessitate the fabrication of research data, which would be scientifically unsound and misleading.
Further research by the scientific community is required to elucidate the computational and theoretical properties of this compound and to explore the potential applications of methods like QM/MM in understanding its behavior in complex systems.
Structure Property Relationships and Potential Non Biological Applications of N1 2 Fluorophenyl N2 Isopropyloxalamide
Supramolecular Assembly and Self-Assembling Properties of N1-(2-fluorophenyl)-N2-isopropyloxalamide
The molecular structure of this compound, featuring both hydrogen bond donor (N-H) and acceptor (C=O) sites within its oxalamide core, provides a strong basis for the formation of ordered supramolecular assemblies. This capacity for self-assembly is a hallmark of oxalamide derivatives and is primarily driven by specific, directional intermolecular interactions.
Role of Hydrogen Bonding in Directing Self-Assembly of Oxalamide Derivatives
The oxalamide functional group is a powerful motif for directing self-assembly due to its ability to form multiple, cooperative hydrogen bonds. The planar and rigid nature of the oxalamide fragment facilitates the formation of extended, well-defined hydrogen-bonded networks. beilstein-journals.org In derivatives similar to this compound, the amide protons (N-H) can form strong intermolecular hydrogen bonds with the carbonyl oxygens (C=O) of adjacent molecules. This self-complementary hydrogen bonding is a key factor in the creation of one-dimensional, tape-like or sheet-like supramolecular structures.
Studies on analogous chiral bis(amino acid) oxalamide gelators have demonstrated that the stereochemistry of the side chains has a profound influence on the gelation properties, indicating that subtle changes in the peripheral groups can significantly impact the self-assembly process. nih.gov Molecular modeling of diastereoisomeric retro-dipeptide oxalamides has revealed that stereochemistry dictates the low-energy conformations, which in turn affects their packing and gelation effectiveness. nih.gov
Morphological Characterization of Assembled Structures (e.g., Organogels)
The strong directional interactions in oxalamide derivatives often lead to the formation of fibrous networks that can immobilize solvent molecules, resulting in the formation of organogels. These materials are of interest for a variety of applications, from drug delivery to materials science. The efficiency of gelation and the properties of the resulting gel are highly dependent on the solvent and the specific molecular structure of the oxalamide derivative.
For instance, mono-N-alkylated primary oxalamides have been shown to be excellent low molecular weight gelators for a range of organic solvents. mdpi.com The properties of these gels, including their thermal stability and mechanical stiffness, can be tuned by altering the length of the alkyl chains. mdpi.com Chiral oxalamide derivatives have also been extensively studied for their ability to form organogels in vegetable oils, demonstrating thermoreversible and thixotropic (shear-thinning) properties. nih.gov
The morphology of these self-assembled structures is typically characterized by techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), which can reveal the fibrous nature of the gel network. Oscillatory rheology is used to quantify the mechanical properties of the gels, such as their stiffness and stability. nih.gov While specific data for this compound is not available, it is reasonable to predict that it would exhibit similar gelation behavior in appropriate solvents, with the potential for the fluorine substituent to introduce additional specific interactions influencing the final gel properties.
Table 1: Gelation Properties of Representative Oxalamide Derivatives
| Oxalamide Derivative | Solvent(s) | Key Findings |
| Mono-N-alkylated primary oxalamides | Various organic solvents | Excellent gelators; gel properties tunable by alkyl chain length. mdpi.com |
| Chiral bis(amino acid) oxalamides | Vegetable oils | Efficient gelation, thermoreversible and thixotropic properties. nih.gov |
| Retro-dipeptidic oxalamides | Water/DMSO and water/DMF mixtures | Moderate to excellent gelation; stereochemistry significantly influences effectiveness. beilstein-journals.org |
Development as Materials Science Components
The robust hydrogen bonding capabilities of the oxalamide moiety make it a valuable building block in materials science, particularly in the field of polymer chemistry. The introduction of oxalamide groups into polymer chains can lead to materials with enhanced mechanical properties and thermal stability due to the formation of physical crosslinks.
Investigation of Oxalamide Derivatives in Polymer Chemistry
Oxalamide derivatives have been successfully incorporated as hard segments in segmented poly(ether amide)s to create thermoplastic elastomers (TPEs). utwente.nlutwente.nl In these materials, the oxalamide units self-assemble through hydrogen bonding to form crystalline or semi-crystalline domains that act as physical crosslinks within a softer, amorphous polyether matrix. This microphase-separated morphology imparts elastomeric properties to the material at room temperature, while allowing it to be processed like a thermoplastic at elevated temperatures where the hydrogen bonds are disrupted.
The properties of these oxalamide-based TPEs, such as their modulus, tensile strength, and thermal stability, can be tailored by systematically varying the structure of the oxalamide hard segments. utwente.nl For example, increasing the number of oxalamide groups or altering the length of the spacers between them can significantly impact the mechanical and thermal properties of the resulting polymer. utwente.nl The conformational rigidity of the oxalamide group makes it a particularly effective component for creating well-defined, phase-separated morphologies in these materials. utwente.nl
Application in Functional Materials for Non-Biological Systems (e.g., Viscosity Modifiers)
The ability of oxalamide derivatives to self-assemble and form networks can also be exploited to modify the rheological properties of materials. For instance, an oxalamide-based nucleating agent has been shown to suppress the melt viscosity of polypropylene blends. This effect is attributed to the alignment of polymer chains in the presence of the oxalamide structures, which accelerates the reorientation times of the polymer chains.
While the term "viscosity modifier" is broadly applied to high molecular weight polymers used in lubricants, the principle of using additives to alter the flow behavior of a material is relevant here. The self-assembling nature of oxalamides can introduce structure into a liquid or molten polymer, thereby influencing its viscosity and other rheological properties. The modification of polyamide rheological properties has been achieved by incorporating reactive copolymers, demonstrating that targeted chemical interactions can lead to significant changes in melt elasticity and elongational viscosity. researchgate.netmdpi.com Given the strong, directional interactions of oxalamides, it is plausible that this compound and similar compounds could be investigated for their potential to act as rheological modifiers in specific non-biological systems, although this application is not yet widely documented.
Design Considerations for Agrochemical Applications (Mechanistic Focus)
The design of new agrochemicals often involves the incorporation of specific functional groups that can interact with biological targets in pests or pathogens. The oxalamide scaffold, with its defined geometry and hydrogen bonding capabilities, presents an interesting motif for the design of new active ingredients.
While specific mechanistic studies on this compound as an agrochemical are not publicly available, the design principles for related compounds can provide insights. The N-phenyl group is a common feature in many successful fungicides and herbicides. The substitution pattern on this ring is crucial for activity, with electron-withdrawing groups often enhancing potency. dspace.unza.zm The 2-fluoro substituent in this compound would be expected to influence the electronic properties of the phenyl ring and could play a role in binding to a target enzyme or receptor.
Table 2: Key Moieties in Agrochemical Design and their Potential Roles
| Moiety | Potential Role in this compound |
| N-(2-fluorophenyl) group | Influences electronic properties, potential for specific interactions with target site, common in bioactive molecules. |
| Oxalamide core | Rigid linker, provides hydrogen bond donors and acceptors for target binding. |
| N-isopropyl group | Affects lipophilicity, steric interactions within the binding pocket. |
Chemical Interaction Mechanisms with Environmental Targets (e.g., Soil Components, Non-Living Organic Matter)
The primary mechanisms governing the interaction of organic compounds with soil are adsorption to soil organic matter (SOM) and clay minerals. For this compound, the presence of a phenyl ring suggests that hydrophobic interactions will play a crucial role in its adsorption to SOM. The fluorine atom on the phenyl ring, being electron-withdrawing, can also influence the electronic distribution of the aromatic system, potentially affecting π-π interactions with aromatic moieties within the humic substances of SOM.
The oxalamide core of the molecule contains amide functional groups, which are capable of forming hydrogen bonds. These groups can act as both hydrogen bond donors (N-H) and acceptors (C=O). This duality allows for the formation of hydrogen bonds with functional groups present in soil organic matter, such as carboxylic acids, hydroxyls, and amines. Furthermore, these amide groups can interact with the surfaces of clay minerals, either through direct hydrogen bonding with surface hydroxyl groups or through water bridging, where a water molecule acts as an intermediary.
For instance, in soils with high organic matter content, hydrophobic partitioning is likely to be the dominant mechanism of sequestration. In contrast, in soils with low organic matter but high clay content, interactions with clay surfaces, including hydrogen bonding and cation bridging (if the molecule can be protonated), may become more significant. Soil pH can also play a role by influencing the surface charge of both the compound and the soil colloids, thereby affecting electrostatic interactions.
It is also important to consider the potential for degradation in the soil environment. The amide linkages in the oxalamide structure could be susceptible to microbial or chemical hydrolysis, breaking the molecule down into smaller, potentially more mobile or biodegradable components. The rate of this degradation would be influenced by soil microbial activity, temperature, and moisture.
A hypothetical summary of the interaction mechanisms is presented in the table below.
| Soil Component | Primary Interaction Mechanism | Relevant Molecular Feature of this compound |
| Soil Organic Matter (Humic and Fulvic Acids) | Hydrophobic Interactions, Hydrogen Bonding, π-π Interactions | Isopropyl group, Phenyl ring, Amide groups, Fluorine atom |
| Clay Minerals (e.g., Montmorillonite, Kaolinite) | Hydrogen Bonding, Water Bridging | Amide groups (N-H and C=O) |
| Metal Oxides and Hydroxides | Surface Complexation (potential) | Amide oxygen and nitrogen atoms |
Structure-Mechanism Hypotheses for Targeted Chemical Action in Agricultural Formulations
While the specific biological target of this compound is not detailed in the available literature, its structural features suggest potential mechanisms of action common to other herbicides and agricultural chemicals containing phenyl and amide moieties. The herbicidal or plant growth regulatory activity of such compounds often stems from their ability to interfere with essential biochemical pathways in the target organisms.
The N-phenyl group is a common feature in many herbicides. The nature and position of substituents on the phenyl ring are critical for biological activity. In this compound, the fluorine atom at the ortho position is significant. Fluorine is a highly electronegative atom and its presence can alter the electronic properties of the phenyl ring, influencing how the molecule binds to its target site. It can also increase the lipophilicity of that portion of the molecule, which may enhance its ability to cross biological membranes.
The oxalamide linker provides a specific spatial arrangement and conformational flexibility to the molecule, allowing the two substituent groups (the 2-fluorophenyl and isopropyl groups) to orient themselves optimally for binding to a target enzyme or receptor. The amide bonds within the oxalamide structure are also potential sites for hydrogen bonding with the active site of a target protein.
Another possibility is the disruption of hormonal signaling pathways in plants. Some synthetic compounds can mimic natural plant hormones, leading to uncontrolled growth and eventual death of the plant. The structure of this compound could potentially allow it to interact with receptors for plant hormones like auxins.
The table below outlines hypothetical structure-mechanism relationships based on the compound's key structural features.
| Structural Feature | Potential Role in Mechanism of Action | Hypothesized Target Interaction |
| 2-Fluorophenyl Group | Modulates electronic properties and lipophilicity; potential for specific interactions at the target site. | Binds to a hydrophobic pocket in the target enzyme; fluorine may form specific halogen bonds. |
| Oxalamide Linker | Provides specific stereochemistry and conformational flexibility; participates in hydrogen bonding. | Orients the phenyl and isopropyl groups for optimal binding; forms hydrogen bonds with amino acid residues in the active site. |
| Isopropyl Group | Contributes to hydrophobic interactions and steric fit within the binding site. | Occupies a specific hydrophobic sub-pocket in the target enzyme, enhancing binding affinity. |
It is crucial to emphasize that these are hypothesized mechanisms based on the structural characteristics of this compound and its analogy to other known agricultural chemicals. Detailed biochemical and physiological studies would be necessary to elucidate the precise mode of action of this specific compound.
Future Research Directions and Theoretical Frameworks
Development of Novel Synthetic Methodologies for Fluorinated Oxalamides
The synthesis of fluorinated organic compounds is a rapidly evolving field, driven by the unique properties that fluorine atoms impart to molecules, such as enhanced metabolic stability and altered physicochemical characteristics. acs.orgnih.govmdpi.comresearchgate.netresearchgate.nettandfonline.com While general methods for the synthesis of oxalamides exist, the development of novel, efficient, and sustainable synthetic routes specifically for fluorinated oxalamides like N1-(2-fluorophenyl)-N2-isopropyloxalamide is a crucial area for future research.
Conventional methods for oxalamide synthesis often rely on the reaction of oxalyl chloride with amines. rsc.org A more sustainable and atom-economical approach that has been explored is the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines, catalyzed by ruthenium pincer complexes. rsc.orgresearchgate.net Future research could focus on adapting and optimizing such catalytic systems for the synthesis of N-aryl-N'-alkyloxalamides, including fluorinated analogues.
Key research objectives in this area should include:
Exploration of Novel Catalytic Systems: Investigating the use of earth-abundant and non-toxic metal catalysts to replace precious metal catalysts like ruthenium.
Microwave-Assisted Synthesis: Developing rapid and efficient microwave-assisted protocols to reduce reaction times and improve yields.
Flow Chemistry Approaches: Designing continuous flow processes for the scalable and safe production of fluorinated oxalamides.
Enantioselective Synthesis: For chiral fluorinated oxalamides, developing enantioselective synthetic methods to access single enantiomers, which is crucial for pharmaceutical applications. researchgate.net
A comparative table of potential synthetic methodologies is presented below:
| Methodology | Advantages | Potential Challenges for this compound |
| Conventional (Oxalyl Chloride) | Well-established, generally high yields. | Use of hazardous reagents, generation of stoichiometric waste. |
| Dehydrogenative Coupling | Atom-economical, sustainable, generates H2 as the only byproduct. rsc.orgresearchgate.net | Catalyst sensitivity, potentially harsh reaction conditions. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Scalability can be an issue. |
| Flow Chemistry | Improved safety, better process control, ease of scalability. | Initial setup costs can be high. |
Advanced Computational Modeling for Predicting Complex Chemical Behaviors
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental research. nih.govacs.orgmit.edu For this compound, advanced computational modeling can provide invaluable insights into its structural, electronic, and spectroscopic properties.
Density Functional Theory (DFT) is a versatile computational method that can be employed to model various aspects of molecular behavior. acs.orgmdpi.comunimelb.edu.aursc.org Future computational studies on this compound could focus on:
Conformational Analysis: Identifying the most stable conformations of the molecule and understanding the influence of the fluorine substituent on its three-dimensional structure.
Electronic Properties: Calculating molecular electrostatic potential (MEP) maps to predict regions of electrophilic and nucleophilic reactivity. Analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand its electronic transitions and potential for charge transfer.
Spectroscopic Prediction: Simulating infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra to aid in the experimental characterization of the compound.
Intermolecular Interactions: Modeling the potential for hydrogen bonding and other non-covalent interactions, which are crucial for understanding its behavior in the solid state and in biological systems.
A proposed set of computational parameters for a DFT study on this compound is outlined in the following table:
| Parameter | Computational Method/Basis Set | Rationale |
| Geometry Optimization | B3LYP/6-311++G(d,p) | A widely used functional and basis set that provides a good balance of accuracy and computational cost for organic molecules. |
| Frequency Calculations | B3LYP/6-311++G(d,p) | To confirm that the optimized geometry corresponds to a true energy minimum and to predict vibrational spectra. |
| Electronic Properties (HOMO, LUMO, MEP) | B3LYP/6-311++G(d,p) | To gain insights into the molecule's reactivity and electronic structure. |
| NMR Chemical Shifts | GIAO-B3LYP/6-311++G(d,p) | To predict 1H and 13C NMR spectra, aiding in experimental structure elucidation. |
Exploration of this compound in Emerging Areas of Chemical Science
The unique combination of a fluorinated aromatic ring and an oxalamide core suggests that this compound could find applications in several emerging areas of chemical science. The introduction of fluorine can significantly impact a molecule's properties, including its lipophilicity, metabolic stability, and ability to participate in specific non-covalent interactions like halogen bonding. acs.orgmdpi.comresearchgate.netresearchgate.nettandfonline.comacs.orgnih.govmdpi.com
Potential areas for exploration include:
Medicinal Chemistry: The oxalamide motif is present in some biologically active compounds. researchgate.netnih.gov The presence of the 2-fluorophenyl group could enhance binding affinity to biological targets and improve pharmacokinetic properties. mdpi.comresearchgate.netnih.govnih.govnih.gov Future research could involve screening this compound for various biological activities.
Materials Science: Fluorinated organic molecules are increasingly being used in the development of advanced materials with tailored properties. acs.orgresearchgate.netrsc.orgman.ac.uk The structural features of this compound could make it a candidate for applications in liquid crystals, organic light-emitting diodes (OLEDs), or as a component of self-assembling monolayers.
Supramolecular Chemistry: The amide functionalities in the oxalamide core are capable of forming strong hydrogen bonds, which can drive the formation of well-ordered supramolecular structures. The fluorine atom can also participate in weaker C-H···F interactions, further influencing the packing of molecules in the solid state.
Interdisciplinary Research Integrating Synthesis, Spectroscopy, and Computation
A holistic understanding of this compound can be best achieved through an interdisciplinary research approach that combines synthetic chemistry, spectroscopic characterization, and computational modeling. acs.orgresearchgate.net
A proposed workflow for such an integrated study would involve:
Synthesis and Purification: Utilizing the most efficient and sustainable synthetic methodology developed in section 7.1 to produce a high-purity sample of the target compound.
Spectroscopic Characterization: Employing a suite of spectroscopic techniques, including NMR (¹H, ¹³C, ¹⁹F), FT-IR, and mass spectrometry, to confirm the structure and purity of the synthesized compound. Single-crystal X-ray diffraction would provide definitive information about its solid-state structure. dcu.ie
Computational Validation: Comparing the experimentally obtained spectroscopic data with the results from the computational models developed in section 7.2. This comparison would serve to validate the accuracy of the theoretical models.
Iterative Refinement: Any discrepancies between the experimental and computational data would prompt a refinement of the theoretical models, leading to a more accurate understanding of the molecule's properties. This iterative process of synthesis, characterization, and modeling is a powerful paradigm in modern chemical research.
This integrated approach will not only provide a comprehensive understanding of the fundamental properties of this compound but also accelerate the discovery of its potential applications.
Q & A
Q. What are the standard synthetic routes for N1-(2-fluorophenyl)-N2-isopropyloxalamide, and how can reaction conditions be optimized?
The synthesis typically follows a two-step oxalamide formation protocol. First, the amine group of the 2-fluorophenyl moiety reacts with an oxalyl chloride derivative to form an intermediate, which is then coupled with isopropylamine. General Procedure 1 (as described in for analogous compounds) involves using coupling agents like HATU or EDCI in anhydrous DMF, with yields around 35–52% . Optimization may involve adjusting stoichiometry, temperature (0–25°C), or solvent polarity (e.g., switching from DMF to THF) to suppress dimerization (observed in related syntheses at ~23% dimer content) . Purity is confirmed via HPLC (>95%) and recrystallization in ethanol/water mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the presence of the 2-fluorophenyl group (e.g., aromatic protons at δ 6.8–7.5 ppm, fluorinated carbon at ~160 ppm) and isopropyl substituents (CH3 doublet at δ 1.2–1.4 ppm) .
- ESI-MS/HRMS : For molecular weight validation (expected [M+H]+ ~265.1 g/mol) and fragmentation pattern analysis .
- FT-IR : To identify oxalamide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Q. How does the 2-fluorophenyl group influence the compound’s physicochemical properties?
The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent aromatic ring, enhancing hydrogen-bonding interactions with biological targets. This substitution also improves metabolic stability compared to non-fluorinated analogs, as shown in related oxalamides . LogP values (predicted ~2.1) suggest moderate lipophilicity, suitable for membrane permeability in cellular assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across structurally similar oxalamides?
Discrepancies may arise from subtle differences in substituent positioning (e.g., 2-fluorophenyl vs. 3-fluorophenyl) or steric effects from the isopropyl group. A systematic approach includes:
- Comparative SAR Studies : Test analogs with varying fluorophenyl/isopropyl substitutions against a common target (e.g., enzymes like cytochrome P450 4F11 or microbial assays) .
- Computational Modeling : Use DFT or molecular docking to predict binding affinities and compare with experimental IC50 values .
- Meta-Analysis : Cross-reference published data on related compounds (e.g., N1-cyclopentyl-N2-(tetrahydroquinolinyl)oxalamides) to identify trends in activity .
Q. What strategies mitigate dimerization or side reactions during synthesis?
Dimerization (e.g., via oxalamide self-condensation) can be suppressed by:
- Low-Temperature Coupling : Conduct reactions at 0–5°C to slow down competing pathways .
- Protecting Groups : Temporarily block reactive amines with Boc or Fmoc groups before final deprotection .
- Purification Techniques : Use silica gel chromatography with gradient elution (hexane:EtOAc 3:1 to 1:2) or preparative HPLC to isolate the monomer .
Q. How can researchers design analogs to probe the role of the isopropyl group in target engagement?
A stepwise approach involves:
- Isosteric Replacement : Substitute isopropyl with cyclopropyl, tert-butyl, or neopentyl groups to assess steric/electronic effects .
- Isotopic Labeling : Incorporate deuterium or ¹³C in the isopropyl moiety for mechanistic studies via kinetic isotope effects .
- Crystallography : Co-crystallize analogs with target proteins (e.g., stearoyl-CoA desaturase) to map binding pocket interactions .
Methodological Considerations
Q. What in vitro assays are suitable for evaluating antimicrobial or enzyme-inhibitory activity?
- Microbroth Dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 1–256 µg/mL, with MIC determination .
- Enzyme Inhibition : Use fluorescence-based assays (e.g., cytochrome P450 4F11) with NADPH depletion monitored at 340 nm .
- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HCT116) to rule off-target effects at IC50 > 50 µM .
Q. How should computational models be validated against experimental data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
